REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:44])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=1)[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22](/[CH:25]=[CH:26]/[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1.[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:44])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=1)[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)=[CH:21][CH:20]=1
|
Name
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|
Quantity
|
781.8 mg
|
Type
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reactant
|
Smiles
|
COC(CCCCN(CCC1=C(C=CC=C1)OCC1=CC=C(C=C1)\C=C\C1=CC=CC=C1)CC1=CC=C(C(=O)OC)C=C1)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography over silica gel using the mobile phase cyclohexane/ethyl acetate=10:1
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(CCCCN(CCC1=C(C=CC=C1)OCC1=CC=C(C=C1)CCC1=CC=CC=C1)CC1=CC=C(C(=O)OC)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |